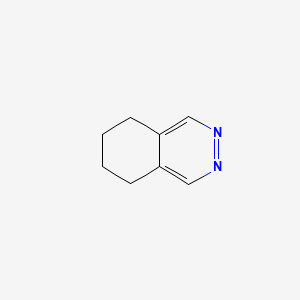5,6,7,8-Tetrahydrophthalazine
CAS No.:
Cat. No.: VC17396905
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H10N2 |
|---|---|
| Molecular Weight | 134.18 g/mol |
| IUPAC Name | 5,6,7,8-tetrahydrophthalazine |
| Standard InChI | InChI=1S/C8H10N2/c1-2-4-8-6-10-9-5-7(8)3-1/h5-6H,1-4H2 |
| Standard InChI Key | WOSYHPMWIJDWCO-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=CN=NC=C2C1 |
Introduction
Chemical Structure and Properties
Core Framework and Derivatives
The parent compound features a bicyclic system comprising a benzene ring fused to a partially hydrogenated pyridazine ring. Key derivatives include:
-
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine: Molecular weight 203.07 g/mol, with chlorine substituents enhancing electrophilic reactivity .
-
5,6,7,8-Tetrahydrophthalazine-1,4-dione: A diketone derivative (MW 138.12 g/mol) used in condensation reactions.
-
Methyl 4-amino-5,6,7,8-tetrahydrophthalazine-1-carboxylate: Functionalized with amino and ester groups (MW 207.23 g/mol).
Table 1: Key Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| 5,6,7,8-Tetrahydrophthalazine | 134.18 | Not reported | |
| 1,4-Dichloro derivative | 203.07 | 156 | |
| 1,4-Diamine derivative | 164.21 | Not reported |
Synthesis and Reactivity
Traditional Synthetic Routes
-
From Phthalic Anhydride: Reacting phthalic anhydride with hydrazine hydrate under reflux yields 5,6,7,8-tetrahydrophthalazine-1,4-dione. Chlorination with or produces 1,4-dichloro derivatives.
-
Reductive Methods: Hydrogenation of phthalazine over palladium catalysts achieves partial saturation of the pyridazine ring .
Advanced Catalytic Approaches
-
Visible Light Amination: A photoredox-catalyzed Smiles cascade enables efficient synthesis of substituted tetrahydrophthalazines, as demonstrated in . This method offers regioselectivity and functional group tolerance.
-
Organometallic Functionalization: Zinc and magnesium reagents facilitate C–H functionalization at the bridgehead positions, enabling access to adamantyl and imidazole hybrids .
Table 2: Comparison of Synthetic Methods
Biological and Industrial Applications
Pharmaceutical Relevance
-
Angiogenesis Inhibition: 1,4-Dichloro derivatives exhibit activity as angiogenesis inhibitors, targeting tyrosine kinase receptors .
-
Neurological Modulators: Tetrahydrophthalazine carboxamides act as non-competitive antagonists at neurotransmitter receptors, showing potential in treating neurodegenerative diseases .
Materials Science
-
Coordination Polymers: Nitrogen-rich derivatives serve as ligands for transition metals, forming porous frameworks for gas storage .
-
Organic Electronics: Adamantyl-functionalized derivatives enhance thermal stability in sexithiophene-based semiconductors .
Future Directions
-
Drug Development: Optimizing pharmacokinetic profiles of tetrahydrophthalazine-based kinase inhibitors .
-
Sustainable Synthesis: Expanding photocatalytic methods to reduce reliance on toxic reagents .
-
Advanced Materials: Exploring electrocatalytic applications of metal-organic frameworks derived from this scaffold .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume